Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate
Description
Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate is a spirocyclic compound featuring a unique heteroatom arrangement in its core structure. The spiro[4.5]decane scaffold contains one oxygen (1-oxa), one sulfur (4-thia), and one nitrogen (8-aza) atom, distinguishing it from simpler spiro systems. Structural elucidation of such compounds relies on advanced crystallographic tools like SHELX for refinement , ORTEP-3 for graphical visualization , and the WinGX suite for small-molecule crystallography .
Properties
IUPAC Name |
methyl N-[4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-21-14(18)16-12-2-4-13(5-3-12)24(19,20)17-8-6-15(7-9-17)22-10-11-23-15/h2-5H,6-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQHMVJDVBYYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spiro Ring System: The spiro ring system can be synthesized through a metal-catalyzed oxidative cyclization reaction.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the sulfonylated spiro compound with methyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the oxidative cyclization step and automated systems for the sulfonylation and carbamate formation steps.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized spiro derivatives, while reduction can result in the cleavage of the sulfonyl group and formation of simpler spiro compounds .
Scientific Research Applications
Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Analogues with Heteroatom Variations
Table 1: Key Structural Differences in Spirocyclic Cores
Key Observations :
- Heteroatom Effects : The target compound’s 1-oxa-4-thia-8-aza arrangement introduces mixed electronic effects. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen or nitrogen may enhance lipophilicity and alter ring puckering dynamics, as described by Cremer and Pople’s generalized puckering coordinates .
Key Observations :
- Synthetic Complexity : The target compound’s synthesis likely involves sulfonation of the spirocyclic amine followed by carbamate coupling, akin to methods for asulam . However, the spiro core’s heteroatoms may necessitate protective group strategies, increasing complexity compared to simpler agrochemical carbamates .
- Bioactivity Trends : Spiro compounds with nitrogen-rich cores (e.g., diazaspiro systems in ) show kinase or enzyme inhibitory activity, suggesting the target compound’s 8-aza group could facilitate similar interactions.
Physicochemical and Structural Properties
- Solubility and Stability: The sulfonyl group enhances water solubility relative to nonpolar analogs like 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one . However, the thia group may introduce susceptibility to oxidative degradation.
- Crystallographic Data : Structural reports for analogs (e.g., ) highlight the spiro[4.5]decane ring’s puckering, which is critical for molecular recognition. The target compound’s heteroatoms likely induce distinct puckering amplitudes and phases .
Biological Activity
Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate is a compound that exhibits significant biological activity, particularly in the realm of anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.5 g/mol. The compound features a unique spirocyclic structure, which is often associated with enhanced biological activity.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 4-aminophenol and utilizing various reagents to achieve the desired spirocyclic structure. The key synthetic pathway involves the oxidative cyclization of amides to form the spiro compound, which has been optimized for yield and purity in laboratory settings .
Antitumor Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. Notably, a series of 1-oxa-4-azaspiro[4.5]deca derivatives exhibited potent activity against various cancer cell lines, including:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | 11b | 0.18 |
| A549 (Lung Cancer) | 11h | 0.19 |
| MDA-MB-231 (Breast Cancer) | 11d | 0.08 |
| MDA-MB-231 (Breast Cancer) | 11h | 0.08 |
| HeLa (Cervical Cancer) | 11h | 0.15 |
These findings indicate that compounds derived from the spirocyclic framework can significantly inhibit cancer cell proliferation at low concentrations, suggesting their potential as effective anticancer agents .
The mechanism by which these compounds exert their antitumor effects may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells. The presence of the spirocyclic structure appears to enhance interaction with biological targets involved in cancer cell survival and proliferation.
Case Studies
Several case studies have documented the efficacy of this compound and its analogs:
- Study on Lung Cancer Cells : A study evaluated the cytotoxic effects of various derivatives on A549 lung cancer cells, revealing that several compounds had IC50 values below 0.20 µM, indicating strong antitumor activity compared to standard treatments like bendamustine and vorinostat .
- Breast Cancer Research : In another investigation focused on MDA-MB-231 breast cancer cells, compounds demonstrated remarkable potency with IC50 values as low as 0.08 µM, underscoring their potential for development into therapeutic agents for breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
